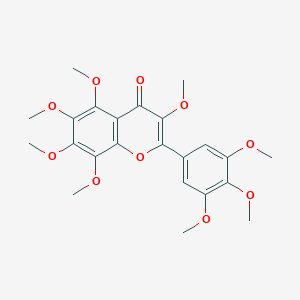
Exoticin
概要
説明
Exoticin is an organic compound . It is a solid compound, usually appearing as white crystals . It has high thermal stability and solubility . In terms of its chemical structure, Exoticin contains multiple ring structures and functional groups, which can give Exoticin specific properties and reaction activity .
Molecular Structure Analysis
Exoticin has a molecular formula of C23H26O10 . It includes multiple ring structures and functional groups, which can give Exoticin specific properties and reaction activity .Physical And Chemical Properties Analysis
Exoticin has a molecular weight of 462.45 and a density of 1.31±0.1 g/cm3 . Its melting point is 127-129 °C and its boiling point is 641.5±55.0 °C .科学的研究の応用
Exotic Species and Genetics : A study by Xiao et al. (1998) discusses the use of wild species for genetic improvement, focusing on an accession of Oryza rufipogon, a wild rice relative. They found beneficial alleles from this species that could improve certain traits in cultivated rice (Xiao et al., 1998).
Exotic Atoms in Physics : Li Fang-cu (2015) reviewed the structure and properties of exotic atoms, particularly in the context of atomic and high energy physics (Li Fang-cu, 2015).
Exotic Plants in Ecology : A paper by Hierro, Maron, and Callaway (2005) discusses the importance of studying exotic plants in both their native and introduced ranges to understand plant invasions (Hierro, Maron, & Callaway, 2005).
Medicinal Use of Exotic Plants : An ethnopharmacological assessment by Silva et al. (2014) investigates the use of plants, including exotic species, against parasitic diseases in humans and animals (Silva et al., 2014).
作用機序
Target of Action
Exoticin, a natural product isolated from the leaves of Nicotiana plumbaginifolia , has been found to exhibit antinociceptive and neuropharmacological activities
Mode of Action
It is known that the interaction of a compound with its targets can lead to changes at the molecular and cellular levels . These changes can affect the function of the target proteins, alter cellular processes, and ultimately lead to the observed pharmacological effects
Biochemical Pathways
The biochemical pathways affected by Exoticin are currently unknown. It is common for natural compounds like exoticin to interact with multiple targets and affect various biochemical pathways . These interactions can lead to changes in cellular processes and contribute to the compound’s overall pharmacological effects
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound significantly impact its bioavailability and therapeutic potential . . Understanding these properties is crucial for predicting the compound’s behavior in the body and optimizing its therapeutic efficacy .
Result of Action
It is known that exoticin exhibits antinociceptive and neuropharmacological activities These effects suggest that Exoticin may interact with targets involved in pain perception and neurological processes
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets
Safety and Hazards
特性
IUPAC Name |
3,5,6,7,8-pentamethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-25-12-9-11(10-13(26-2)17(12)27-3)16-20(29-5)15(24)14-18(28-4)21(30-6)23(32-8)22(31-7)19(14)33-16/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMNGQLSQXRGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Exoticin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for Exoticin's analgesic effect?
A: Exoticin's analgesic effect appears to be mediated by its interaction with a specific variant of the mu-opioid receptor. This variant is a truncated 6-transmembrane (6TM) form, distinct from the more common 7-transmembrane (7TM) form. [] Research has shown that Exoticin analgesia is eliminated in mice lacking the 6TM variant, but can be restored by reintroducing the 6TM variant into these mice. [] This suggests a highly specific interaction between Exoticin and the 6TM mu-opioid receptor, which is responsible for its pain-relieving effects.
Q2: What is the chemical structure of Exoticin?
A: Exoticin is a polymethoxyflavone, also known as 3,3',4',5,5',6,7,8-octamethoxyflavone. [] Its structure consists of a flavone backbone with eight methoxy groups attached to it.
Q3: What is the significance of Exoticin's interaction with the 6TM mu-opioid receptor?
A: The 6TM mu-opioid receptor variant has been linked to a reduced side effect profile compared to the full-length 7TM receptor. [] Therefore, Exoticin's selective activation of the 6TM receptor offers a potential avenue for developing analgesics with fewer side effects, such as respiratory depression, constipation, and dependence, which are commonly associated with traditional mu-opioid agonists. []
Q4: What other biological activities have been reported for Exoticin?
A: In addition to its analgesic properties, Exoticin, along with other polymethoxyflavones isolated from Nicotiana plumbaginifolia, have shown significant antioxidant [] and anxiolytic activities in preclinical studies. [] These findings suggest that Exoticin may have a multifaceted pharmacological profile with potential therapeutic benefits beyond pain management.
Q5: Where can I find more information about the analytical methods used to characterize Exoticin?
A: Several studies have used various spectroscopic techniques to characterize Exoticin, including UV, 1H NMR, 13C NMR, DEPT, HSQC, HMBC, and MS. [, ] These techniques provide detailed information about the compound's structure and purity. You can find detailed descriptions of these methods and their application to Exoticin characterization within the referenced research papers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





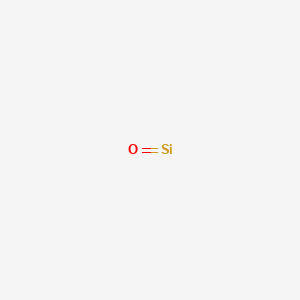
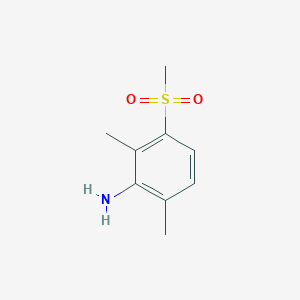

![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)

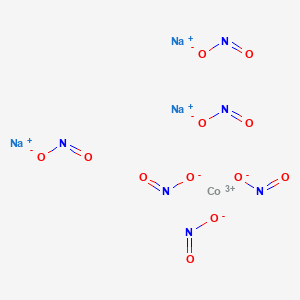
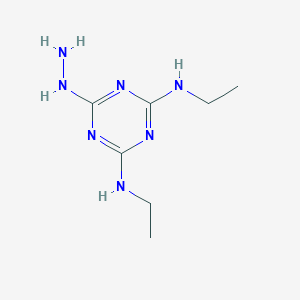
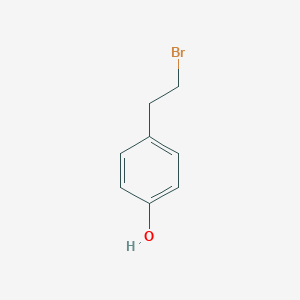
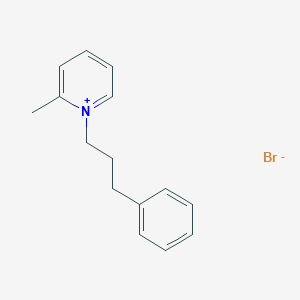


![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)